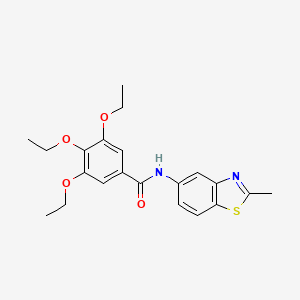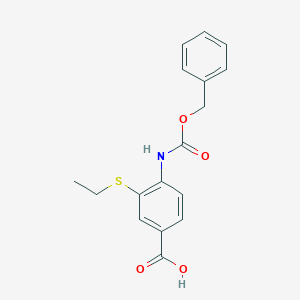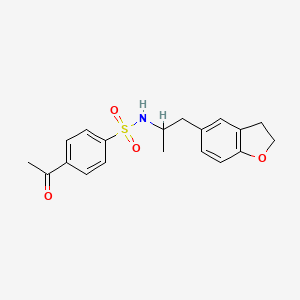
4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one is a quinoxaline derivative. Quinoxaline derivatives are a class of compounds that have been studied for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one were not found, similar compounds often involve multicomponent reactions . For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-methoxyphenyl piperazine isomers, has been analyzed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve intermolecular [4 + 2] cycloaddition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, and thermodynamic properties of 4-methoxyphenyl piperazine isomers were predicted using DFT and TD-DFT/B3LYP/6-311++G(d,p) methods .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one (EN300-27081696), with each field given a separate and detailed section:
Pharmacological Research
4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one has shown potential in pharmacological research due to its structural properties. Compounds with quinoxaline cores are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound could be explored for its potential as a lead molecule in drug discovery, particularly in the development of new therapeutic agents.
Neuroscience
In neuroscience, quinoxaline derivatives have been studied for their neuroprotective effects. 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one may exhibit similar properties, making it a candidate for research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its ability to interact with neurotransmitter systems could be valuable in developing treatments for these conditions.
Material Science
The unique chemical structure of 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one allows it to be used in material science, particularly in the development of organic semiconductors. Quinoxaline derivatives are known for their electronic properties, which can be harnessed in the creation of organic light-emitting diodes (OLEDs) and photovoltaic cells. This compound could contribute to advancements in flexible and wearable electronics.
Analytical Chemistry
In analytical chemistry, 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one can be used as a reagent or standard for various analytical techniques. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the detection and quantification of related compounds. This application is crucial for quality control in pharmaceutical and chemical industries.
Synthetic Chemistry
Finally, in synthetic chemistry, 4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for the synthesis of pharmaceuticals, dyes, and other organic compounds. This application is essential for the development of new synthetic methodologies and the production of valuable chemicals.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Safety And Hazards
特性
IUPAC Name |
4-(4-methoxyphenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-12-8-6-11(7-9-12)17-10-15(18)16-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWOOBCRXVLTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2600190.png)
![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2600192.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2600195.png)

![2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2600197.png)




![N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2600205.png)


![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)